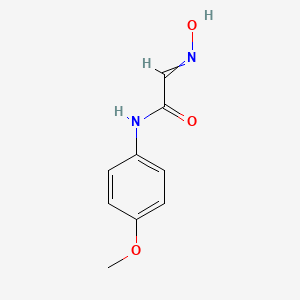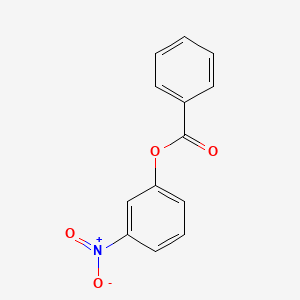![molecular formula C15H13BrN2O2S B8782442 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8782442.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenylsulfonyl group attached to the pyrrolo[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dimethylpyrrolo[2,3-b]pyridine followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)- depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may affect its reactivity and applications.
5-chloro-2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.
5-bromo-2,3-dimethyl-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, affecting its properties and uses.
Uniqueness
The presence of the bromine atom and the phenylsulfonyl group in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)- imparts unique reactivity and potential applications compared to its analogs. These structural features can enhance its binding affinity in biological systems and its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H13BrN2O2S |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-bromo-2,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-11(2)18(15-14(10)8-12(16)9-17-15)21(19,20)13-6-4-3-5-7-13/h3-9H,1-2H3 |
Clave InChI |
IEQSULPWMCOLRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
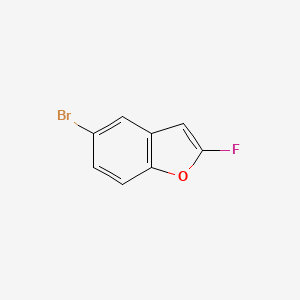
![3-bromo-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8782366.png)
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
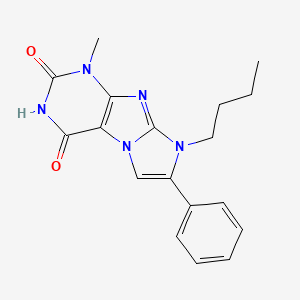
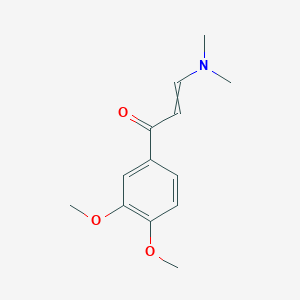


![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)
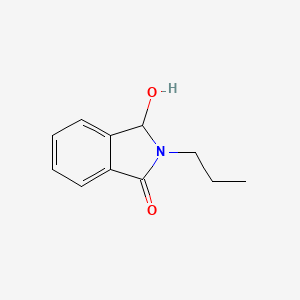


![2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8782435.png)
